1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a naphthalene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the naphthalen-1-ylacetyl intermediate. This intermediate is then reacted with azetidin-3-yl and pyrrolidine-2,5-dione under specific conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the azetidine and pyrrolidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione include other azetidine and pyrrolidine derivatives, such as:
- Spiro-azetidin-2-one derivatives
- Pyrrolidine-2-one derivatives
- Indole derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes naphthalene and azetidine moieties, which may contribute to its pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.4 g/mol
Structural Features
The compound consists of:
- A naphthalen-1-yl acetyl group.
- An azetidin-3-yl ring.
- A pyrrolidine dione structure.
These features may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural characteristics allow it to modulate the activity of these targets, leading to various biological effects.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Anticancer Therapy : Similar compounds have shown inhibitory effects on ribonucleotide reductase (RR), a target in cancer treatment, suggesting potential for similar activity in this compound .
- Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, particularly dopamine and serotonin pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antiplasmodial Activity : Analogous compounds have demonstrated efficacy against malaria parasites, indicating a potential role in treating parasitic infections .
- Dopaminergic and Serotonergic Activity : Research on naphthyl derivatives has shown binding affinities for dopamine D(2) and serotonin 5-HT(1A) receptors, which could be relevant for mood disorders and psychopharmacology .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Spiro-Azetidine Derivatives | Similar azetidine structure | Anticancer properties |
Naphthyl Salicyl Acyl Hydrazones | Related naphthalene moiety | Inhibition of ribonucleotide reductase |
Benzothiazole Hydrazones | Contains similar heterocycles | Antimalarial effects |
The unique combination of the azetidine and pyrrolidine rings in this compound sets it apart from these analogs, potentially conferring distinct biological properties.
Properties
IUPAC Name |
1-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17-8-9-18(23)21(17)15-11-20(12-15)19(24)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPDOWAYHEBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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